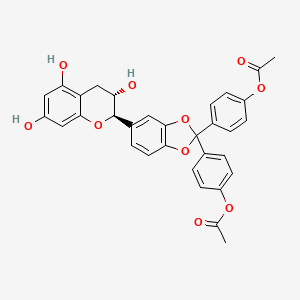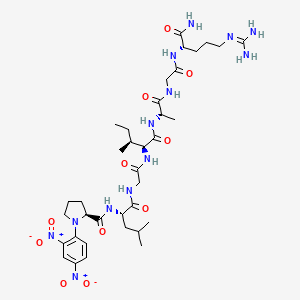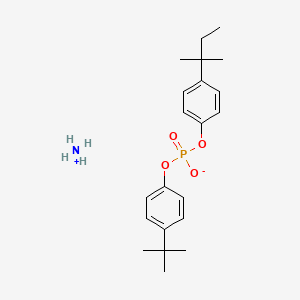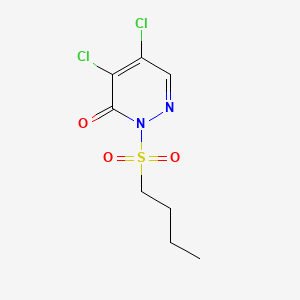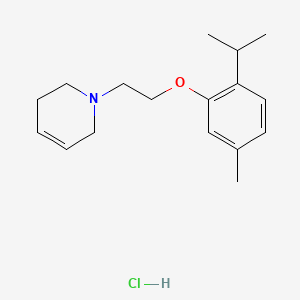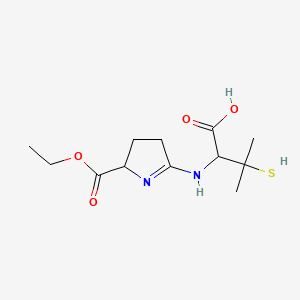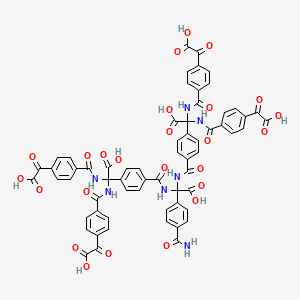
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- is a complex organic compound with a highly intricate structure. This compound is characterized by multiple benzoyl and carboxycarbonyl groups, making it a significant molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:
Formation of Benzoyl Intermediates: This step involves the reaction of benzene derivatives with acetic acid under controlled conditions to form benzoyl intermediates.
Carboxylation and Amination: The intermediates undergo carboxylation and amination reactions to introduce carboxycarbonyl and aminocarbonyl groups.
Coupling Reactions: The final step involves coupling the intermediates through amide bond formation, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often employing catalysts and advanced purification techniques.
化学反応の分析
Types of Reactions
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoyl and carboxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones, depending on the reaction conditions and reagents used.
科学的研究の応用
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of complex organic compounds.
作用機序
The mechanism of action of Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, enhancing its efficacy in biological systems.
類似化合物との比較
Similar Compounds
Phenylacetic Acid: A simpler analog with fewer functional groups, used in organic synthesis and as a precursor in pharmaceuticals.
Benzoylformic Acid: Contains a benzoyl group and is used in the synthesis of various organic compounds.
4-Aminobenzoic Acid: Known for its role in the synthesis of folic acid and as a UV filter in sunscreens.
Uniqueness
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- stands out due to its complex structure and multiple functional groups, which confer unique chemical reactivity and biological activity
特性
CAS番号 |
158681-12-0 |
|---|---|
分子式 |
C63H43N7O25 |
分子量 |
1298.0 g/mol |
IUPAC名 |
2-(4-carbamoylphenyl)-2,2-bis[[4-[carboxy-bis[(4-oxalobenzoyl)amino]methyl]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C63H43N7O25/c64-47(75)33-17-23-40(24-18-33)61(58(90)91,69-52(80)38-19-25-41(26-20-38)62(59(92)93,65-48(76)34-9-1-29(2-10-34)43(71)54(82)83)66-49(77)35-11-3-30(4-12-35)44(72)55(84)85)70-53(81)39-21-27-42(28-22-39)63(60(94)95,67-50(78)36-13-5-31(6-14-36)45(73)56(86)87)68-51(79)37-15-7-32(8-16-37)46(74)57(88)89/h1-28H,(H2,64,75)(H,65,76)(H,66,77)(H,67,78)(H,68,79)(H,69,80)(H,70,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95) |
InChIキー |
WPMWPOBCSSFBNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)C(=O)NC(C2=CC=C(C=C2)C(=O)NC(C3=CC=C(C=C3)C(=O)N)(C(=O)O)NC(=O)C4=CC=C(C=C4)C(C(=O)O)(NC(=O)C5=CC=C(C=C5)C(=O)C(=O)O)NC(=O)C6=CC=C(C=C6)C(=O)C(=O)O)(C(=O)O)NC(=O)C7=CC=C(C=C7)C(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


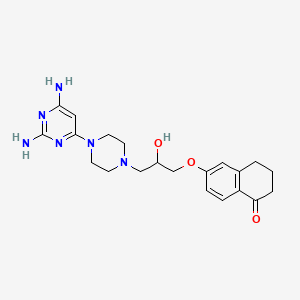
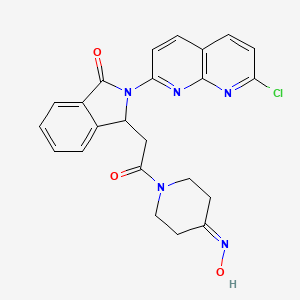
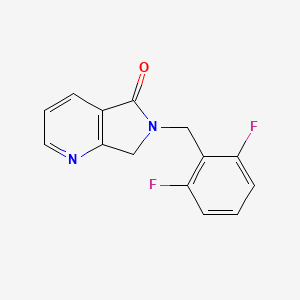
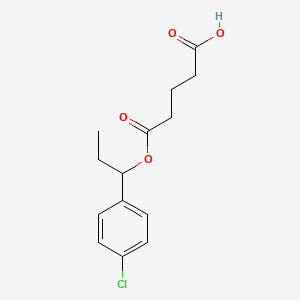

![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
